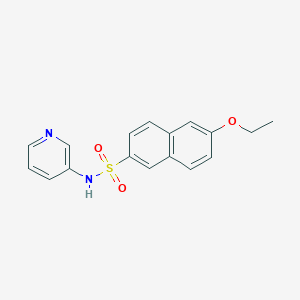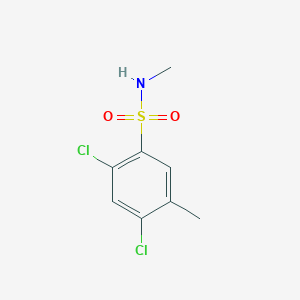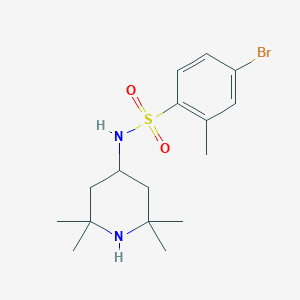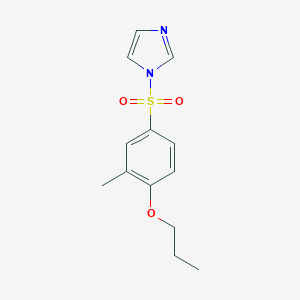![molecular formula C17H19NO4S B225290 4-{[(4-Sec-butylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B225290.png)
4-{[(4-Sec-butylphenyl)sulfonyl]amino}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(4-Sec-butylphenyl)sulfonyl]amino}benzoic acid, commonly known as BSA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BSA is a sulfonamide-based compound that has a benzene ring attached to a carboxylic acid group and a butyl group attached to a phenyl ring.
作用机制
BSA binds to proteins through the sulfonamide group, which forms hydrogen bonds with amino acid residues in the protein. This binding can cause conformational changes in the protein, leading to altered protein activity. BSA has also been shown to bind to DNA, potentially leading to altered gene expression.
Biochemical and Physiological Effects
BSA has been shown to have a range of biochemical and physiological effects. BSA can bind to proteins and alter their activity, leading to changes in cellular processes. BSA has also been shown to have anti-inflammatory effects, potentially through its ability to bind to proteins involved in inflammation. Additionally, BSA has been shown to have antioxidant effects, potentially through its ability to scavenge free radicals.
实验室实验的优点和局限性
One advantage of using BSA in lab experiments is its low toxicity, making it a safe compound to work with. Additionally, BSA has a high binding affinity for proteins, making it a useful tool for studying protein-protein interactions. However, one limitation of using BSA is its potential to bind to multiple proteins, leading to nonspecific effects. Furthermore, BSA may not accurately represent the behavior of other sulfonamide-based compounds due to its unique structure.
未来方向
For research on BSA include the development of biosensors, drug carriers, and further exploration of its potential therapeutic effects.
合成方法
BSA can be synthesized through a multistep process that involves the reaction of 4-aminobenzoic acid with sec-butyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then reacted with a sulfonyl chloride derivative to form the final product, BSA. The synthesis of BSA is relatively simple and can be achieved through standard laboratory techniques.
科学研究应用
BSA has been extensively studied in scientific research due to its potential applications in various fields. BSA has been used as a fluorescent probe to study the binding of small molecules to proteins, as well as to study protein-protein interactions. BSA has also been used as a model compound to study the adsorption of organic molecules on surfaces, such as in the development of biosensors. Furthermore, BSA has been studied for its potential use as a drug carrier due to its ability to bind to proteins and its low toxicity.
属性
分子式 |
C17H19NO4S |
|---|---|
分子量 |
333.4 g/mol |
IUPAC 名称 |
4-[(4-butan-2-ylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C17H19NO4S/c1-3-12(2)13-6-10-16(11-7-13)23(21,22)18-15-8-4-14(5-9-15)17(19)20/h4-12,18H,3H2,1-2H3,(H,19,20) |
InChI 键 |
FQDDFIUXSSIXOR-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |
规范 SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene](/img/structure/B225212.png)
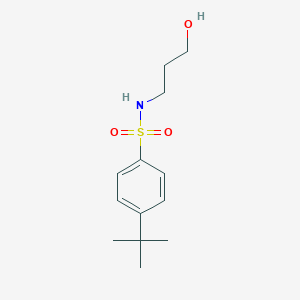
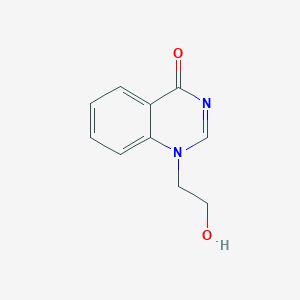
![N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide](/img/structure/B225220.png)
